molecular formula C10H16 B7822772 3-Carene CAS No. 74806-04-5

3-Carene

Cat. No.: B7822772
CAS No.: 74806-04-5
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-DTWKUNHWSA-N
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Chemical Reactions Analysis

3-Carene undergoes various chemical reactions, including oxidation, pyrolysis, and ozonolysis.

Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and ozone. The major products formed from these reactions include 3,4-caranediol, caronaldehyde, and various hydrocarbons.

Comparison with Similar Compounds

3-Carene is often compared with other monoterpenes such as α-pinene, β-pinene, and limonene. These compounds share similar structures and properties but differ in their specific applications and reactivity:

This compound’s unique combination of a cyclohexene and cyclopropane ring structure, along with its specific odor profile and reactivity, distinguishes it from these similar compounds.

Properties

CAS No.

74806-04-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

BQOFWKZOCNGFEC-DTWKUNHWSA-N

SMILES

CC1=CCC2C(C1)C2(C)C

Isomeric SMILES

CC1=CC[C@H]2[C@@H](C1)C2(C)C

Canonical SMILES

CC1=CCC2C(C1)C2(C)C

boiling_point

338 °F at 760 mmHg (USCG, 1999)
169.00 to 174.00 °C. @ 705.00 mm Hg
175-178 °C

density

0.86 at 68 °F (USCG, 1999) - Less dense than water;  will float
0.860-0.868
0.86

melting_point

< 25 °C

physical_description

Clear, very faintly yellow liquid;  [Sigma-Aldrich MSDS]

solubility

Insoluble in water;  soluble in benzene, pet ether
Slightly soluble (in ethanol)

vapor_pressure

3.72 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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